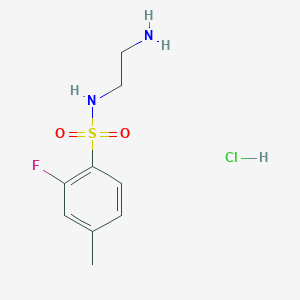

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide; hydrochloride, also known as F 18-FES, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic estrogen receptor ligand that binds to estrogen receptors, allowing for the visualization and quantification of estrogen receptor expression in various tissues.

作用機序

F 18-FES binds to estrogen receptors in a manner similar to endogenous estrogens, allowing for the visualization and quantification of estrogen receptor expression in various tissues. The binding affinity of F 18-FES for estrogen receptors is comparable to that of endogenous estrogens, making it an effective imaging agent for estrogen receptor-positive tumors.

Biochemical and Physiological Effects:

F 18-FES is rapidly cleared from the bloodstream and excreted through the kidneys. It has a half-life of approximately 110 minutes, which allows for imaging within a reasonable time frame. F 18-FES has also been shown to have low toxicity and minimal adverse effects in clinical studies.

実験室実験の利点と制限

One of the main advantages of F 18-FES is its ability to quantify estrogen receptor expression in vivo, providing a non-invasive method for assessing tumor biology. It also allows for the monitoring of estrogen receptor expression over time, which can be useful in evaluating treatment response. However, F 18-FES has limitations in terms of its specificity for estrogen receptors, as it can also bind to other proteins in the body. In addition, the production of F 18-FES requires specialized equipment and expertise, which can limit its availability and increase its cost.

将来の方向性

Future research on F 18-FES could focus on improving its specificity for estrogen receptors and reducing its binding to other proteins in the body. In addition, studies could explore the use of F 18-FES in other estrogen-dependent diseases, such as osteoporosis and cardiovascular disease. Further research could also investigate the potential of F 18-FES as a biomarker for predicting treatment response and patient outcomes.

合成法

The synthesis of F 18-FES involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the incorporation of the F-18 isotope through nucleophilic substitution using Kryptofix 2.2.2 as the phase transfer catalyst.

科学的研究の応用

F 18-FES has been extensively used in preclinical and clinical studies to evaluate estrogen receptor expression in breast cancer, endometrial cancer, and other estrogen-dependent tumors. It has also been used to assess the efficacy of estrogen receptor-targeted therapies and to monitor treatment response. In addition, F 18-FES has shown promise in identifying patients who are likely to benefit from hormonal therapy and in predicting the development of resistance to such therapies.

特性

IUPAC Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-9(8(10)6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVPCUUFIZYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)